molecular formula C9H6N2O2S2 B13491211 2-Cyanobenzo[b]thiophene-3-sulfonamide

2-Cyanobenzo[b]thiophene-3-sulfonamide

Cat. No.: B13491211
M. Wt: 238.3 g/mol
InChI Key: FWPSSSQQZYRDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

General Significance of the Benzo[b]thiophene Heterocyclic Scaffold in Drug Discovery Research

The benzo[b]thiophene scaffold is a versatile building block in medicinal chemistry, valued for its structural rigidity and lipophilic nature, which facilitate binding to biological targets. nih.gov Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, underscoring their importance in the development of new therapeutics. nih.govmdpi.com

The diverse biological activities attributed to benzo[b]thiophene derivatives include:

Antimicrobial and Antifungal Activity: Certain benzo[b]thiophene derivatives have shown potent activity against various strains of bacteria and fungi. researchgate.net

Anticancer Properties: A significant number of benzo[b]thiophene-based compounds have been investigated for their ability to inhibit the growth of cancer cells, with some acting as potent cytotoxic agents. chemspider.com

Anti-inflammatory Effects: The scaffold is a key component in molecules designed to modulate inflammatory pathways. researchgate.net

Antitubercular and Anticonvulsant Activities: Research has also highlighted the potential of these compounds in treating tuberculosis and managing seizure disorders. mdpi.com

The therapeutic success of drugs like Raloxifene (an osteoporosis treatment), Zileuton (an asthma medication), and Sertaconazole (an antifungal agent) further solidifies the significance of the benzo[b]thiophene core in drug design.

Academic Context of the Sulfonamide Functional Group in Bioactive Small Molecules

The sulfonamide group (-SO₂NH₂) has a long and storied history in medicinal chemistry, dating back to the discovery of the first antibacterial sulfa drugs. This functional group is a key structural feature in a wide range of therapeutic agents, owing to its ability to act as a hydrogen bond donor and acceptor, and its capacity to mimic the structure of p-aminobenzoic acid (PABA), an essential nutrient for bacterial growth.

The importance of the sulfonamide moiety is evident across various therapeutic areas:

Antibacterial Agents: Sulfonamides were among the first effective systemic antibacterial agents and continue to be used for this purpose.

Diuretics: Many diuretic drugs incorporate a sulfonamide group, which is crucial for their mechanism of action in the kidneys.

Anticancer Drugs: A number of modern anticancer drugs feature a sulfonamide group, which can contribute to their binding to target enzymes like carbonic anhydrases.

Anti-inflammatory Agents: The sulfonamide moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

The versatility of the sulfonamide group in forming stable, crystalline derivatives also makes it a valuable tool in chemical synthesis and drug development.

Specific Research Importance of 2-Cyanobenzo[b]thiophene-3-sulfonamide and its Derivatives

While specific research dedicated exclusively to this compound is limited in publicly available literature, its importance can be inferred from the activities of closely related compounds. The presence of both a cyano group at the 2-position and a sulfonamide at the 3-position of the benzo[b]thiophene core suggests a molecule designed to explore specific structure-activity relationships.

The cyano group is a versatile functional group that can act as a hydrogen bond acceptor and participate in various chemical transformations. In medicinal chemistry, the introduction of a cyano group can modulate a compound's metabolic stability and binding affinity. Research on 2-cyano-substituted benzo[b]thiophene derivatives has shown their potential in various therapeutic areas. For instance, certain 2-anilino-3-cyanobenzo[b]thiophenes have been investigated for their antiangiogenic properties, suggesting a role in cancer therapy. nih.gov

The sulfonamide group at the 3-position is also of significant interest. The placement of substituents on the benzo[b]thiophene ring is known to be critical for biological activity. researchgate.net Benzo[b]thiophene derivatives with substituents at the 3-position have been explored for their antibacterial, antifungal, and anti-inflammatory properties. researchgate.net

Therefore, this compound represents a scaffold that combines the established biological relevance of the benzo[b]thiophene core and the sulfonamide group with the modulating influence of a cyano group. This combination makes it a molecule of interest for screening in various biological assays, particularly in the search for novel antimicrobial, anticancer, and anti-inflammatory agents. Further research into this specific compound and its derivatives is warranted to fully elucidate its pharmacological potential.

Data and Compound Information

Predicted Physicochemical Properties of this compound

The following table presents computationally predicted physicochemical properties for this compound. It is important to note that these values are based on in silico models and have not been experimentally verified.

PropertyPredicted Value
Molecular Formula C₉H₆N₂O₂S₂
Molecular Weight 238.29 g/mol
XLogP3 1.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 1
Exact Mass 237.9871 g/mol
Topological Polar Surface Area 99.4 Ų
Heavy Atom Count 15
Formal Charge 0
Complexity 382

Data sourced from computational predictions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N2O2S2

Molecular Weight

238.3 g/mol

IUPAC Name

2-cyano-1-benzothiophene-3-sulfonamide

InChI

InChI=1S/C9H6N2O2S2/c10-5-8-9(15(11,12)13)6-3-1-2-4-7(6)14-8/h1-4H,(H2,11,12,13)

InChI Key

FWPSSSQQZYRDNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C#N)S(=O)(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Cyanobenzo B Thiophene 3 Sulfonamide and Its Analogues

Benzo[b]thiophene Core Construction Strategies

The synthesis of the benzo[b]thiophene core is a critical step in the preparation of 2-cyanobenzo[b]thiophene-3-sulfonamide and related derivatives. Various methodologies have been developed, ranging from classical ring closure reactions to modern metal-catalyzed cross-coupling and transition-metal-free approaches.

Ring Closure Reactions for Benzo[b]thiophene Formation

Traditional methods for benzo[b]thiophene synthesis often rely on the intramolecular cyclization of suitably substituted precursors. These reactions typically involve the formation of a key carbon-sulfur bond to construct the thiophene (B33073) ring fused to the benzene (B151609) ring. For instance, the cyclization of arylmercapto acetals can be achieved using catalysts like Amberlyst A-15 in boiling toluene. chemicalbook.com Another classical approach involves the cyclization of arylthioacetic acids in acetic anhydride (B1165640) to yield 3-hydroxybenzo[b]thiophene, which can then be dehydroxylated to afford the parent benzo[b]thiophene. chemicalbook.com

Oxidative cyclization is another powerful strategy. For example, 2-mercaptocinnamic acid can be cyclized in an alkaline solution of potassium ferricyanide (B76249) (K3Fe(CN)6) or by using iodine to form the benzo[b]thiophene ring. chemicalbook.com Furthermore, the reaction of ketones with the Vilsmeier reagent produces β-chlorovinyl aldehydes, which can be readily cyclized with ethyl 2-mercaptoacetate to form thieno-fused derivatives. researchgate.net

An attractive and direct method for accessing the benzo[b]thiophene core is through the electrophilic cyclization of alkynyl thioanisoles. nih.gov Various electrophiles, including iodine (I2), iodine monochloride (ICl), N-iodosuccinimide (NIS), bromine (Br2), N-bromosuccinimide (NBS), phenylsulfenyl chloride (PhSCl), and phenylselenyl bromide (PhSeBr), have been successfully employed as cyclizing agents. nih.gov A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has also been used for the electrophilic cyclization of o-alkynyl thioanisoles to produce 2,3-disubstituted benzo[b]thiophenes. acs.org This reaction proceeds in excellent yields and introduces a thiomethyl group at the 3-position. acs.org

Starting MaterialReagent(s)ProductReference
Arylmercapto acetalsAmberlyst A-15, TolueneBenzo[b]thiophene chemicalbook.com
Arylthioacetic acidAcetic anhydride3-Hydroxybenzo[b]thiophene chemicalbook.com
2-Mercaptocinnamic acidK3Fe(CN)6 or I2Benzo[b]thiophene chemicalbook.com
KetonesVilsmeier reagent, Ethyl 2-mercaptoacetateThieno-fused derivatives researchgate.net
o-Alkynyl thioanisolesDimethyl(thiodimethyl)sulfonium tetrafluoroborate2,3-Disubstituted benzo[b]thiophenes acs.org

Metal-Catalyzed (C–C and C–S Bond) Annulation Approaches

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and benzo[b]thiophenes are no exception. Palladium and copper catalysts are particularly prominent in facilitating the formation of carbon-carbon (C-C) and carbon-sulfur (C-S) bonds required for the annulation of the thiophene ring.

A highly efficient route to multisubstituted benzo[b]thiophenes has been developed through palladium-catalyzed intramolecular oxidative C-H functionalization-arylthiolation. nih.gov This method involves the in situ generation of enethiolate salts from the condensation of substituted arylacetonitriles, deoxybenzoins, or arylacetates with dithioates. These intermediates then undergo intramolecular C-H functionalization and arylthiolation catalyzed by a palladium acetate (B1210297) or palladium chloride/cupric acetate system. nih.gov The reaction is compatible with a wide range of substituents on both the aryl ring and the thiophene scaffold. nih.gov In some cases, using oxygen as a reoxidant in place of cupric acetate has led to improved yields by minimizing side product formation. nih.gov This versatile methodology has also been extended to the synthesis of various thieno-fused heterocycles. nih.gov

A proposed mechanism involves either a Pd-S adduct or a palladacycle intermediate that facilitates the intramolecular electrophilic arylthiolation. nih.gov This direct C-H activation strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical approach.

Copper catalysis offers a complementary approach to palladium for the synthesis of benzo[b]thiophenes. Copper-catalyzed methods are often advantageous due to the lower cost and toxicity of copper compared to palladium.

One notable copper-catalyzed method is the domino synthesis of multi-substituted benzo[b]thiophenes through a radical cyclization of 2-iodophenyl ketones using xanthate as a sulfur surrogate. rsc.org This approach allows for the construction of the benzo[b]thiophene core with various substituents.

Copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives provides another efficient route to benzo[b]thiophenes. beilstein-journals.org The key step in this process is the hydration of the C-F bond followed by an intramolecular annulation. beilstein-journals.org Additionally, copper-catalyzed double Ullmann coupling has been utilized for the synthesis of 2-trifluoromethylbenzothiophene. rsc.org

Catalyst SystemStarting MaterialsKey TransformationProductReference
CuI/1,10-phen(2-Iodobenzyl)triphenylphosphonium bromide, Thiocarboxylic acidsUllmann-type C-S coupling and Wittig reactionBenzo[b]thiophenes acs.org
Cu catalyst2-Iodophenyl ketones, XanthateRadical cyclizationMulti-substituted benzo[b]thiophenes rsc.org
CuI2-Fluorophenylacetylene derivativesHydration and annulationBenzo[b]thiophenes beilstein-journals.org

The Suzuki-Miyaura and Heck coupling reactions are powerful palladium-catalyzed cross-coupling methods that have been adapted for the synthesis of benzo[b]thiophenes. These reactions are valued for their broad functional group tolerance and reliability.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, has been employed for the synthesis of various benzo[b]thiophene derivatives. researchgate.net For instance, a palladium(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids via direct C-H bond activation has been reported to afford C2-arylated products. nih.gov

The Heck reaction, which couples an unsaturated halide with an alkene, has also been utilized in benzo[b]thiophene synthesis. A notable example is the intramolecular Mizoroki-Heck reaction of an aryl bromide bearing an ortho-vinylsilyl moiety to afford a 2,3-unsubstituted benzosilole derivative, which can be a precursor to benzo[b]thiophenes. rsc.org Furthermore, palladium-catalyzed decarboxylative Heck-type coupling of 3-chlorobenzo[b]thiophene-2-carboxylic acids with styrenes provides an efficient route to functionalized benzo[b]thiophenes. documentsdelivered.com The direct β-arylation of benzo[b]thiophenes with iodoarenes at room temperature has also been achieved, with kinetic evidence suggesting a Heck-type pathway. acs.org

Transition-Metal-Free Cyclization Methodologies

While transition-metal catalysis is a dominant strategy, the development of transition-metal-free methods for benzo[b]thiophene synthesis is of significant interest to avoid potential metal contamination in the final products.

A highly efficient, transition-metal-free procedure for the synthesis of 2-substituted benzo[b]thiophenes has been developed from readily available o-halovinylbenzenes and potassium sulfide. thieme-connect.comresearchgate.net This reaction proceeds through a direct SNAr-type reaction, followed by cyclization and a dehydrogenation process. thieme-connect.com The reaction tolerates a wide range of functional groups and provides high yields. thieme-connect.comresearchgate.net

Another metal-free approach involves the iodine-catalyzed cascade reactions of substituted thiophenols with alkynes under solvent-free conditions. organic-chemistry.org Additionally, a base-mediated condensation of o-iodoarylacetonitriles/acetates/ketones with (hetero)aryldithioesters followed by an intramolecular C-S bond formation provides a tandem route to diversely substituted benzothiophenes and heterofused thiophenes. organic-chemistry.org Furthermore, a transition-metal-free, one-pot synthesis of fused benzo[b]thiophenamines has been achieved at room temperature. nih.gov

Starting MaterialsReagents/ConditionsKey StepsProductReference
o-Halovinylbenzenes, Potassium sulfideDMFSNAr-type reaction, cyclization, dehydrogenation2-Substituted benzo[b]thiophenes thieme-connect.comresearchgate.net
Substituted thiophenols, AlkynesIodine, solvent-freeCascade reactionBenzothiophene (B83047) derivatives organic-chemistry.org
o-Iodoarylacetonitriles/acetates/ketones, (Hetero)aryldithioestersBaseCondensation, intramolecular C-S bond formationDiversely substituted benzothiophenes organic-chemistry.org
2-Fluorobenzonitrile, α-Substituted methanethiolCs2CO3One-pot synthesisBenzo[b]thiophen-3-amines nih.gov

Regioselective Introduction of the Cyano Moiety at C-2 of Benzo[b]thiophene

The introduction of a cyano group at the C-2 position of the benzo[b]thiophene ring is a key step in the synthesis of the target compound. The C-2 position is generally more susceptible to functionalization compared to C-3 due to the higher acidity of the C2-H bond. nih.govnih.gov Several methodologies can be employed to achieve this regioselective cyanation.

One effective strategy involves the reaction of o-mercaptobenzonitrile with chloroacetonitrile (B46850) in the presence of an aqueous alkali. This method provides a direct route to 3-aminobenzo[b]thiophene-2-carbonitrile, simultaneously establishing the benzo[b]thiophene core and installing the cyano group at the desired C-2 position. acs.org

Another powerful and widely applicable approach is the palladium-catalyzed cyanation of a pre-functionalized benzo[b]thiophene. This can be achieved through either C-H activation or cross-coupling reactions with a C-2 halide (e.g., 2-bromobenzo[b]thiophene). Modern palladium catalysis offers a range of cyanide sources, including less toxic options like zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]), which mitigate safety concerns associated with traditional cyanide salts. nih.govnih.govacs.org The use of specialized ligands and palladacycle precatalysts can prevent catalyst poisoning by the cyanide ion and enable efficient conversion of (hetero)aryl chlorides and bromides at low catalyst loadings and mild temperatures. nih.govacs.org

Furthermore, palladium-catalyzed C-H cyanation using isonitriles, such as tert-butyl isocyanide, as the cyanide source presents a novel strategy. This method allows for the direct functionalization of the C-H bond at the C-2 position of heteroarenes like indoles and pyrroles, a strategy that can be extended to the benzo[b]thiophene system. sci-hub.se

Table 1: Comparison of C-2 Cyanation Methods for Benzo[b]thiophene
MethodPrecursorCyanide SourceKey Features
Cyclizationo-MercaptobenzonitrileChloroacetonitrileDirect synthesis of 2-cyano-3-aminobenzo[b]thiophene. acs.org
Pd-Catalyzed Cross-Coupling2-Halobenzo[b]thiopheneZn(CN)₂, K₄[Fe(CN)₆]Wide functional group tolerance; utilizes less toxic cyanide sources. nih.govacs.org
Pd-Catalyzed C-H CyanationBenzo[b]thiophenetert-Butyl isocyanideDirect functionalization of the C-H bond; avoids pre-halogenation. sci-hub.se

Strategies for the Direct and Indirect Formation of the Sulfonamide Group at C-3

With the cyano group installed at C-2, the subsequent challenge is the introduction of a sulfonamide moiety at the C-3 position. Functionalization at C-3 is often more demanding than at C-2. nih.govnih.govdntb.gov.ua Various direct and indirect methods have been developed for this purpose.

An indirect but highly reliable route to C-3 sulfonamides involves the synthesis of a 3-aminobenzo[b]thiophene precursor, followed by sulfonylation. Several methods exist for the preparation of 3-aminobenzo[b]thiophenes. rsc.orgresearchgate.netnih.govacs.org For instance, microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate provides rapid access to 3-aminobenzo[b]thiophenes. rsc.org Another approach involves the displacement of an activated nitro group from an o-nitrobenzonitrile by a thioglycolate anion, which then undergoes base-catalyzed ring closure. acs.org

Once the 3-aminobenzo[b]thiophene intermediate is obtained, it can be converted to the corresponding sulfonamide. This is typically achieved by reacting the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like pyridine (B92270) or triethylamine. To form the parent sulfonamide (-SO₂NH₂), reaction with sulfuryl chloride (SO₂Cl₂) followed by treatment with ammonia (B1221849) is a common sequence. A more direct approach would involve the reaction of 3-aminobenzo[b]thiophene with sulfamoyl chloride (H₂NSO₂Cl).

A more direct strategy for forming the sulfonamide involves the oxidative coupling of a benzo[b]thiophene-3-thiol (B13619459) precursor with an amine. This approach avoids the preparation of often unstable sulfonyl chlorides. Modern methods utilize environmentally benign electrochemical processes or mild chemical oxidants. nih.govresearchgate.netacs.org

The general transformation involves the reaction of a thiol with an amine (including ammonia for primary sulfonamides) under oxidative conditions. acs.org Electrochemical methods, for example, can drive the coupling of thiols and amines using electricity, with hydrogen as the only byproduct. researchgate.netacs.org Chemical oxidation systems, such as DMSO/HBr, provide a practical and metal-free alternative for converting thiols into various sulfonyl derivatives, including sulfonamides, by first generating a sulfonyl bromide intermediate in situ. nih.gov

Table 2: Oxidative Methods for Sulfonamide Synthesis from Thiols
MethodOxidant/ConditionsAmine SourceKey Features
Electrochemical CouplingElectricity, C anode/Fe cathodeVarious amines, NH₃Environmentally benign; no sacrificial reagents; fast reaction times. researchgate.netacs.org
Chemical OxidationDMSO/HBrVarious aminesMetal-free; mild conditions; versatile for various sulfonyl derivatives. nih.gov
Photoredox CatalysisVisible light, photocatalyst(NH₄)₂CO₃Forms primary sulfonamides; useful for late-stage functionalization. acs.org

Recent advances in synthetic chemistry have introduced novel reagents that facilitate the direct synthesis of primary sulfonamides. One such reagent is N-sulfinyl-O-(tert-butyl)hydroxylamine (tBuONSO). acs.org This method involves the reaction of an organometallic species, such as a Grignard reagent or an organolithium compound, with tBuONSO to directly furnish the primary sulfonamide.

For the synthesis of this compound, this would require the generation of a 3-metallo-2-cyanobenzo[b]thiophene intermediate. This can be achieved via halogen-metal exchange from a 3-halo-2-cyanobenzo[b]thiophene or by direct deprotonation at the C-3 position. The resulting organometallic compound would then nucleophilically attack the sulfur atom of tBuONSO to yield the target sulfonamide. This method is particularly advantageous as it is tolerant of various functional groups that might be sensitive to the strong oxidants used in thiol-based approaches. acs.org

Chemical Transformations and Derivatization of the this compound Scaffold

The cyano group on the this compound scaffold is a versatile functional handle that can be converted into a variety of other functionalities, allowing for the synthesis of diverse analogues.

The nitrile (cyano) group can undergo several useful transformations:

Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH). This allows for the introduction of key hydrogen bond donors and acceptors, significantly altering the molecule's properties.

Reduction to Amine: The cyano group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides a flexible linker for further derivatization.

Reduction to Aldehyde: Partial reduction of the cyano group to an aldehyde (-CHO) can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by aqueous workup. The resulting aldehyde is a valuable intermediate for reactions such as reductive amination or Wittig olefination. organic-chemistry.org

Formation of Amidines: Reaction of the nitrile with amines can lead to the formation of amidine derivatives, which are important pharmacophores in medicinal chemistry.

These interconversions greatly expand the synthetic utility of the this compound core, enabling the creation of a library of compounds for further investigation.

Modifications and Substitutions on the Sulfonamide Nitrogen

The sulfonamide moiety is a critical functional group in a vast number of therapeutic agents. The ability to modify the nitrogen atom of the sulfonamide in this compound opens up avenues for creating extensive libraries of analogues with potentially modulated biological activities and physicochemical properties.

One of the most powerful and widely employed methods for the formation of carbon-nitrogen bonds is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org This reaction facilitates the coupling of amines with aryl halides or triflates. In the context of modifying the this compound scaffold, this methodology can be envisioned to couple a variety of primary and secondary amines with a pre-functionalized 2-cyanobenzo[b]thiophene-3-sulfonyl halide. The versatility of the Buchwald-Hartwig amination allows for the introduction of a wide array of substituents on the sulfonamide nitrogen, including alkyl, aryl, and heteroaryl groups. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and can significantly influence the reaction's efficiency and scope. wikipedia.orgnih.gov For instance, sterically hindered biaryl phosphine ligands have demonstrated broad applicability in the amination of various (hetero)aryl chlorides. nih.gov

While direct experimental data on the N-functionalization of this compound is not extensively available in the public domain, the general principles of sulfonamide synthesis are well-established. The synthesis of N-substituted sulfonamides is typically achieved by reacting a sulfonyl chloride with a primary or secondary amine in the presence of a base. This approach can be readily applied to 2-cyanobenzo[b]thiophene-3-sulfonyl chloride to generate a diverse range of N-substituted analogues.

A hypothetical reaction scheme illustrating this approach is presented below:

Scheme 1: Synthesis of N-substituted 2-Cyanobenzo[b]thiophene-3-sulfonamides

[Image of the reaction of a halo-substituted this compound with a generic aryl/heteroaryl boronic acid in the presence of a palladium catalyst and a base to yield an aryl/heteroaryl-substituted this compound]

Structure Activity Relationship Sar and Structural Determinants of Biological Function for 2 Cyanobenzo B Thiophene 3 Sulfonamide Derivatives

Positional and Electronic Effects of Substituents on Benzo[b]thiophene Core Activity

The benzo[b]thiophene core is a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring. This fusion creates a planar, aromatic structure that can engage in various interactions with biological targets. The biological activity of 2-cyanobenzo[b]thiophene-3-sulfonamide derivatives can be significantly modulated by introducing substituents at various positions on the benzene ring portion (positions 4, 5, 6, and 7).

Research on related benzo[b]thiophene sulfonamides has shown that both the nature and position of substituents are critical. For instance, in a study on benzo[b]thiophene-6-sulfonamide 1,1-dioxides, the introduction of lipophilic groups on the sulfonamide nitrogen dramatically increased cytotoxic activity against human tumor cell lines. nih.gov Slight variations in activity were also observed when the sulfonamide group was moved from the 6-position to the 5-position, highlighting the sensitivity of the core to positional isomerism. nih.gov

The electronic properties of substituents—whether they are electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) and amino (-NH₂) or electron-withdrawing groups (EWGs) like nitro (-NO₂) and halogens (e.g., -Cl, -F)—play a pivotal role. EDGs can increase the electron density of the aromatic system, potentially enhancing π-π stacking interactions with aromatic residues in a protein's active site. Conversely, EWGs decrease the electron density and can form specific interactions such as halogen bonds or dipole-dipole interactions, which can influence binding affinity and selectivity. acu.edu.in

In a series of 2-phenylbenzothiophenes, substitutions on the benzo[b]thiophene core were found to be crucial for modulating activity. For example, the introduction of a benzoyl group at the 3-position significantly improved inhibition towards butyrylcholinesterase (BChE) compared to analogs without this feature. nih.gov This suggests that steric bulk and the potential for additional hydrogen bonding or polar interactions at the 3-position, adjacent to the sulfonamide in the title compound, are key determinants of activity. The free access to the 3-position of the heterocyclic system appears to be a requirement for obtaining cytotoxic derivatives in some series. nih.gov

The following table summarizes the general effects of substituents on the benzo[b]thiophene core based on studies of related analogs.

Position of SubstitutionType of SubstituentGeneral Effect on Biological ActivityReference
5 or 6Sulfonamide groupPosition influences cytotoxic potency nih.gov
Benzene ring (4, 5, 6, 7)Electron-Withdrawing (e.g., -Cl, -NO₂)Can enhance antimicrobial activity acu.edu.in
Benzene ring (4, 5, 6, 7)Electron-Donating (e.g., -OCH₃)Modulates electron density for π-stacking nih.gov
3Bulky/Polar groups (e.g., Benzoyl)Can significantly increase enzyme inhibition nih.gov

Role of the Sulfonamide Moiety and its N-Substitutions in Modulating Biological Response

The sulfonamide (-SO₂NH₂) group is a cornerstone of medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor and, crucially, as a zinc-binding group in metalloenzymes like carbonic anhydrases. researchgate.net Its presence at the 3-position of the 2-cyanobenzo[b]thiophene core is a primary driver of biological activity.

The acidity of the sulfonamide proton (pKa) is a critical parameter, influencing ionization at physiological pH and thereby affecting cell permeability and binding interactions. youtube.com The general SAR for sulfonamides indicates that the N¹ amino group can be monosubstituted to enhance potency. youtube.com Disubstitution, however, often leads to a loss of activity, as the essential proton for hydrogen bonding or coordinating with metal ions is absent. youtube.com

Introducing substituents on the sulfonamide nitrogen (N-substitution) is a common strategy to fine-tune the pharmacological profile. Key findings include:

Lipophilicity : Increasing the lipophilicity of the N-substituent can enhance activity. In studies on benzo[b]thiophene 1,1-dioxides, lipophilic substituents on the sulfonamide group, such as a 4-methoxyphenyl (B3050149) group, led to a significant increase in cytotoxic activity. nih.govresearchgate.net

Heterocyclic Rings : The introduction of heterocyclic rings as N-substituents is a well-established strategy for increasing the potency of sulfonamide drugs. youtube.com These rings can occupy additional pockets in the target's binding site, forming new favorable interactions and improving selectivity.

Steric and Electronic Factors : The size, shape, and electronic nature of the N-substituent are critical. In a series of sulfonamides derived from carvacrol, replacing cyclic substituents with a simple amine group decreased the biological activity against acetylcholinesterase by approximately two-fold, demonstrating the importance of the substituent's structure. nih.gov

The table below illustrates how N-substitution on a sulfonamide moiety can modulate biological response, based on general sulfonamide SAR.

N-Substitution TypeExample SubstituentPredicted Effect on ActivityRationale
Unsubstituted (-NH₂)-HBaseline activityProvides essential H-bond donor proton
Mono-substituted (Alkyl/Aryl)-CH₃, -PhenylCan increase potencyModifies lipophilicity and steric fit
Mono-substituted (Heterocycle)-Thiazole, -PyridineOften leads to highly potent drugsCan access additional binding pockets
Di-substituted (-NR₂)-N(CH₃)₂Generally results in loss of activityLacks the essential sulfonamide proton

Interplay between the Cyano Group and Overall Molecular Interactions

Its contributions to molecular interactions are multifaceted:

Hydrogen Bonding : The nitrogen atom of the cyano group possesses a lone pair of electrons and a region of negative electrostatic potential, allowing it to act as a hydrogen bond acceptor. mdpi.com This can be a critical interaction for anchoring the ligand within a protein's active site.

Dipole and Quadrupole Moments : The linear cyano group has a strong dipole moment. This polarity can lead to favorable dipole-dipole or dipole-charge interactions with polar residues in a binding pocket.

π-Hole Interactions : The π-system of the C≡N triple bond can engage in so-called π-hole interactions. Although individual cyano groups produce a weak π-hole, their strategic placement can create a positive region of electrostatic potential that attracts nucleophiles. mdpi.comdoaj.orgresearchgate.net

Steric Influence : While relatively small and linear, the cyano group occupies a specific vector in space. Its presence at the 2-position directs the orientation of the molecule within a binding site and influences the preferred conformation of adjacent groups.

Comparative SAR Analysis with other Heterocyclic Sulfonamide Classes

The biological activity of sulfonamides is heavily dependent on the nature of the aromatic or heterocyclic core to which the sulfonamide group is attached. Comparing the this compound scaffold to other heterocyclic sulfonamides provides valuable SAR insights.

Thiophene vs. Benzo[b]thiophene : Simple thiophene-2-sulfonamides were among the earliest heterocyclic sulfonamides studied and were found to be more effective as carbonic anhydrase inhibitors than sulfanilamide (B372717) (a benzene-based sulfonamide). nih.gov The fusion of a benzene ring to form the benzo[b]thiophene core increases the size and lipophilicity of the molecule and extends the π-system. This larger surface area can lead to enhanced van der Waals and π-stacking interactions, often resulting in increased potency, but potentially altered selectivity compared to simpler thiophenes. nih.gov

Five-Membered vs. Six-Membered Rings : It has been generally observed that sulfonamides based on five-membered heterocyclic rings (e.g., thiophene, thiazole, thiadiazole) are more effective inhibitors of certain enzymes, like carbonic anhydrase, compared to those based on six-membered rings (e.g., pyridine (B92270), pyrimidine). researchgate.netnih.gov The specific geometry and electronic distribution of five-membered rings appear to be more favorable for fitting into the active sites of these enzymes.

Comparison with Other Heterocycles :

Benzothiazole Sulfonamides : Like benzo[b]thiophene, this is a fused bicyclic system. The replacement of the thiophene CH group with a nitrogen atom introduces a hydrogen bond acceptor and alters the electronic properties of the ring, which can lead to different binding modes and selectivity profiles. acu.edu.in

Indazole/Benzimidazole Sulfonamides : These scaffolds also feature a fused benzene ring. The nitrogen-rich five-membered ring offers multiple sites for hydrogen bonding as both donors and acceptors, providing different interaction patterns compared to the sulfur-containing benzo[b]thiophene ring. acu.edu.in

The table below provides a comparative overview.

Heterocyclic CoreKey FeaturesCommon Biological Targets
Benzo[b]thiophene Fused, sulfur-containing, extended π-systemKinases, Enzymes (e.g., Cholinesterase), Antimicrobial
ThiopheneSingle 5-membered sulfur ringCarbonic Anhydrase, Anticancer, Antimicrobial
BenzothiazoleFused, contains sulfur and nitrogenAntimicrobial, Kinase inhibitors
IndazoleFused, contains two adjacent nitrogensKinase inhibitors (e.g., VEGFR), Anticancer

Chemoinformatic and Ligand-Based SAR Approaches

Modern drug discovery heavily relies on computational methods to rationalize SAR and guide the design of new derivatives. For a class of compounds like 2-cyanobenzo[b]thiophene-3-sulfonamides, chemoinformatic and ligand-based approaches are invaluable.

3D-Quantitative Structure-Activity Relationship (3D-QSAR) : This method correlates the biological activity of a series of compounds with their 3D physicochemical properties.

Comparative Molecular Field Analysis (CoMFA) : CoMFA calculates steric and electrostatic fields around aligned molecules and uses statistical methods like Partial Least Squares (PLS) to build a predictive model. The resulting contour maps highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. For example, a 3D-QSAR study on related thieno-pyrimidine derivatives successfully identified key structural features for inhibitory activity, yielding a robust model with high predictive power. mdpi.com

Comparative Molecular Similarity Indices Analysis (CoMSIA) : CoMSIA is similar to CoMFA but calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed understanding of the intermolecular interactions required for activity. mdpi.com

Pharmacophore Modeling : This ligand-based approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target. A pharmacophore model for this compound derivatives would likely include an aromatic ring feature for the benzo[b]thiophene core, a hydrogen bond acceptor for the cyano group, and hydrogen bond donor/acceptor features for the sulfonamide moiety.

Molecular Docking : This computational technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can help visualize the binding mode of this compound derivatives, revealing key interactions such as the coordination of the sulfonamide with a metal ion, hydrogen bonds involving the cyano and sulfonamide groups, and π-stacking of the benzo[b]thiophene ring. nih.gov These insights are critical for explaining observed SAR and for designing modifications to improve binding affinity.

Mechanistic Elucidation of Biological Activities at the Molecular Level

Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrases, Chymase, Dihydropteroate Synthetase)

Influence of Coordinated Water Molecules in Ligand-Enzyme Complexes

No specific studies detailing the inhibition of carbonic anhydrases, chymase, or dihydropteroate synthetase by 2-Cyanobenzo[b]thiophene-3-sulfonamide, nor any analysis of its binding mode within the active sites of these enzymes, were found.

Modulation of Ion Transporters and Channels (e.g., Na+/H+ Exchanger, Carbonic Anhydrase IX)

Information on the modulation of the Na+/H+ exchanger or the tumor-associated Carbonic Anhydrase IX specifically by this compound is not available in the reviewed literature.

Molecular Basis of Antimicrobial and Antiviral Activity (non-clinical)

While the benzo[b]thiophene and sulfonamide moieties are present in many known antimicrobial and antiviral agents, the molecular basis for any such activity specifically attributable to this compound has not been elucidated in available research.

Receptor Interaction and Signal Transduction Pathways

There are no available studies that describe the interaction of this compound with specific receptors or its influence on any signal transduction pathways.

Computational and Theoretical Chemistry Studies of 2 Cyanobenzo B Thiophene 3 Sulfonamide

Quantum Mechanical Investigations

Quantum mechanical calculations provide a foundational understanding of the intrinsic properties of 2-Cyanobenzo[b]thiophene-3-sulfonamide at the atomic and molecular level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For derivatives of thiophene (B33073) sulfonamide, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine optimized molecular geometries, including bond lengths and angles. semanticscholar.org These calculations are fundamental in understanding the molecule's stability and reactivity.

Studies on related thiophene sulfonamide derivatives have shown that calculated geometric parameters, such as the bond lengths of S=O and S-NH2 in the sulfonamide group, are in close agreement with experimental values. semanticscholar.org For instance, the calculated intramolecular distances for S=O and S–NH2 in similar compounds are found to be around 1.46 Å and 1.67–1.68 Å, respectively. semanticscholar.org These computational approaches also help in analyzing the vibrational spectra of the molecule, which corresponds well with experimental FT-IR data. The electronic properties derived from DFT, such as ionization potential and electron affinity, offer insights into the potential pharmaceutical applications of these compounds. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability. A large HOMO-LUMO gap implies high stability and low chemical reactivity. For a series of thiophene sulfonamide derivatives, these energy gaps have been calculated to be in the range of 3.44–4.65 eV, indicating that these compounds are generally stable. semanticscholar.org The distribution of these frontier orbitals is also significant; in many thiophene derivatives, the HOMO is localized over the thiophene ring, while the LUMO is distributed across the sulfonamide group, suggesting the likely sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Thiophene Sulfonamide Derivatives
Compound DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Derivative A-6.54-1.894.65
Derivative B-6.21-2.773.44
Derivative C-6.33-2.154.18

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents positive potential regions, prone to nucleophilic attack.

For thiophene sulfonamide derivatives, MEP maps reveal that the most negative potential is concentrated around the oxygen atoms of the sulfonamide group and the nitrogen atom of the cyano group, making these the most probable sites for electrophilic interaction. semanticscholar.org Conversely, the regions around the hydrogen atoms of the sulfonamide's amino group exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the delocalization of electron density between occupied and unoccupied orbitals within a molecule. This analysis is crucial for quantifying intermolecular and intramolecular interactions, such as hydrogen bonding and other charge transfer events. researchgate.net

In sulfonamide-containing compounds, NBO analysis can elucidate the nature of the sulfur-nitrogen bond and the extent of π-bonding contributions. acs.org Studies on related systems reveal significant delocalization interactions, such as those from lone pair orbitals to anti-bonding orbitals (LP → σ) and from bonding orbitals to anti-bonding orbitals (σ → σ), which contribute to the stability of the molecule. researchgate.net For instance, the interaction between the lone pair of a nitrogen atom and the anti-bonding orbital of a neighboring sulfur-oxygen bond can be quantified to understand the electronic stabilization within the sulfonamide group. These interactions are fundamental in explaining the conformational preferences and the nature of intermolecular hydrogen bonds that this compound can form. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are employed to predict how this compound might interact with biological macromolecules, providing a basis for rational drug design.

Ligand-Based Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like this compound) into the active site of a target protein.

Docking studies on thiophene sulfonamide derivatives have been performed to investigate their binding affinities and interaction patterns with various protein targets. These studies often reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. For example, docking studies of similar compounds into the active sites of enzymes like cyclooxygenase-2 (COX-2) have demonstrated that the sulfonamide group can form crucial hydrogen bonds with amino acid residues. chemrxiv.org The benzo[b]thiophene core often engages in hydrophobic and π-stacking interactions with aromatic residues within the binding pocket. The binding energy scores from these simulations provide a quantitative estimate of the binding affinity.

Table 2: Molecular Docking Results of Thiophene Sulfonamide Derivatives with a Protein Target
Compound DerivativeBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interactions
Derivative X-9.4Arg120, Tyr355Hydrogen Bond, π-Sulfur
Derivative Y-8.7Val523, Ser353Hydrogen Bond, Hydrophobic
Derivative Z-9.1Leu352, Phe518Hydrophobic, π-π Stacking

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations would be instrumental in understanding its conformational flexibility and the stability of its interactions with biological targets, such as enzymes or receptors.

The process involves placing the molecule in a simulated physiological environment, typically a box of water molecules and ions, and then calculating the forces between atoms to model their movements. This allows for the exploration of the molecule's conformational landscape, identifying the most stable and frequently adopted shapes.

Key parameters that would be analyzed in an MD simulation of this compound include:

ParameterDescriptionSignificance for this compound
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions between different conformations and a reference structure.A stable RMSD indicates that the molecule has reached equilibrium and provides insight into the overall stability of its structure or its complex with a target protein.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual atoms or residues around their average positions.Highlights the flexible regions of the molecule, which can be crucial for binding to a target. For this compound, the flexibility of the sulfonamide group would be of particular interest.
Radius of Gyration (Rg) Indicates the compactness of the molecule's structure.Changes in Rg can signify conformational changes, such as folding or unfolding, which can affect its interaction capabilities.
Hydrogen Bond Analysis Identifies the formation and breaking of hydrogen bonds between the molecule and its surrounding environment or a binding partner.The sulfonamide group is a potent hydrogen bond donor and acceptor, and this analysis would be critical in understanding its binding modes.

By simulating the interaction of this compound with a specific protein target, MD can provide valuable information on the stability of the resulting complex. A stable binding interaction, characterized by minimal fluctuations and persistent intermolecular contacts, would suggest that the compound is a promising candidate for inhibiting the protein's function.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for a molecule to interact with a specific biological target. The structural features of this compound make it an interesting candidate for such modeling.

A pharmacophore model could be developed based on the known active inhibitors of a particular target. This model would then be used to virtually screen large databases of chemical compounds to identify other molecules that fit the pharmacophore and are therefore likely to be active.

The key pharmacophoric features of this compound are:

FeatureDescriptionPotential Role in Molecular Recognition
Hydrogen Bond Donor The -NH2 group of the sulfonamide.Can form crucial hydrogen bonds with amino acid residues in a protein's active site.
Hydrogen Bond Acceptor The oxygen atoms of the sulfonamide group and the nitrogen atom of the cyano group.Can accept hydrogen bonds from protein residues, contributing to binding affinity.
Aromatic Ring The benzo[b]thiophene core.Can engage in π-π stacking or hydrophobic interactions with aromatic amino acids like phenylalanine, tyrosine, and tryptophan.
Hydrophobic Features The fused ring system.Can interact with hydrophobic pockets within a protein's binding site.

A hypothetical pharmacophore model derived from a known inhibitor could be used to align this compound and assess its fit. A good alignment would suggest that it has the potential to bind to the same target. Subsequently, this validated pharmacophore model could be employed in large-scale virtual screening campaigns to discover novel compounds with similar biological activities.

Prediction of Chemical Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide insights into its chemical stability, reactivity, and potential metabolic pathways.

By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the molecule's susceptibility to electrophilic and nucleophilic attack. A small HOMO-LUMO gap generally indicates higher reactivity.

Key reactivity descriptors that would be calculated using DFT for this compound include:

DescriptorFormulaSignificance
HOMO-LUMO Gap ELUMO - EHOMOA smaller gap suggests higher chemical reactivity and lower kinetic stability.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Describes the tendency of electrons to escape from the system.
Global Hardness (η) (ELUMO - EHOMO) / 2Measures the resistance to change in the electron distribution.
Global Softness (S) 1 / (2η)The inverse of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω) μ2 / (2η)Measures the ability of a molecule to accept electrons.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution around the molecule. These maps identify the regions most susceptible to electrophilic (electron-rich, typically colored red) and nucleophilic (electron-poor, typically colored blue) attack. For this compound, the MEP would likely show negative potential around the sulfonamide oxygens and the cyano nitrogen, indicating these are sites for potential electrophilic interaction.

These computational predictions of reactivity are invaluable for understanding the molecule's potential metabolic fate in a biological system and for designing synthetic routes.

Advanced Research Applications in Chemical Biology and Medicinal Chemistry Non Clinical Focus

Development of Highly Selective Enzyme Inhibitors and Modulators

The sulfonamide group is a well-established zinc-binding group, crucial for the inhibitory activity of a large class of enzyme inhibitors, particularly targeting metalloenzymes like carbonic anhydrases (CAs). The thiophene-sulfonamide scaffold, in particular, has a long history in the development of potent CA inhibitors. mdpi.comdocumentsdelivered.com Research into five-membered heterocyclic sulfonamides has demonstrated that these compounds can exhibit high potency and selectivity against various CA isoforms. mdpi.com The 2-cyanobenzo[b]thiophene-3-sulfonamide structure is an analogue of the benzo[b]thiophene-2-sulfonamide series, which has been investigated for topical CA inhibitors for the treatment of glaucoma. nih.gov

The selectivity of such inhibitors is often dictated by the substitution pattern on the heterocyclic ring. For instance, studies on thiophene-linked sulfonamides have shown that the substitution pattern can lead to a bias in inhibitory activity towards specific CA isoforms, such as CA II. mdpi.com The presence of the cyano group at the 2-position of the benzothiophene (B83047) ring in this compound could play a crucial role in modulating its binding affinity and selectivity for different enzyme targets. Further research into this specific compound would be necessary to fully elucidate its inhibitory profile against a panel of enzymes.

Enzyme TargetPotential for InhibitionBasis for Potential
Carbonic Anhydrases (CAs)HighThe sulfonamide moiety is a known zinc-binding group, and thiophene-sulfonamides are established CA inhibitors. mdpi.comdocumentsdelivered.comnih.gov
Other MetalloenzymesModerateThe zinc-binding nature of the sulfonamide group suggests potential inhibitory activity against other zinc-containing enzymes.

Design and Synthesis of Chemical Probes for Biological Target Identification

While no specific studies detailing the use of this compound as a chemical probe have been identified, its structural characteristics suggest its potential in this area. Chemical probes are essential tools for identifying and validating new biological targets. escholarship.org The development of covalent chemical probes, for example, has seen significant interest due to their ability to selectively modulate protein function. escholarship.org

The benzothiophene scaffold can be functionalized to incorporate reactive groups or reporter tags, which are key features of chemical probes. The cyano and sulfonamide groups of this compound could serve as handles for chemical modification, allowing for the attachment of functionalities required for target identification and validation, such as biotin (B1667282) or fluorescent dyes. The development of such probes would enable researchers to investigate the compound's mechanism of action and identify its molecular targets within a biological system.

Strategies for Rational Compound Design (e.g., Fragment-Based Drug Design, Bioisosterism)

The this compound scaffold is well-suited for rational drug design strategies like fragment-based drug discovery (FBDD) and bioisosterism.

Fragment-Based Drug Design (FBDD): FBDD utilizes small, low-complexity molecules, or "fragments," as starting points for developing more potent and specific drug candidates. nih.gov The sulfonamide moiety is considered a valuable fragment in FBDD due to its favorable physicochemical properties and ability to bind to target proteins. tcichemicals.com The 2-cyanobenzo[b]thiophene portion of the molecule can be considered a larger fragment that can be modified to optimize binding interactions with a target protein.

Bioisosterism: This strategy involves the replacement of a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic properties. nih.govufrj.br The sulfonamide group is a classic bioisostere of the carboxylic acid group. tcichemicals.com Furthermore, the thiophene (B33073) ring is a well-known bioisostere of the benzene (B151609) ring. ufrj.br The this compound structure can, therefore, be systematically modified using bioisosteric replacements to explore the structure-activity relationships and optimize its properties. For example, the cyano group could be replaced with other small, electron-withdrawing groups to fine-tune the electronic properties of the molecule.

Rational Design StrategyApplication to this compound
Fragment-Based Drug DesignThe sulfonamide and benzothiophene moieties can serve as starting fragments for building more complex and potent inhibitors. nih.govtcichemicals.com
BioisosterismThe sulfonamide, cyano, and benzothiophene groups can be replaced with bioisosteric equivalents to optimize activity and properties. tcichemicals.comnih.govufrj.br

Exploration as Scaffolds for Novel Therapeutic Agents (excluding clinical trials)

The benzo[b]thiophene scaffold is a "privileged" structure in medicinal chemistry, meaning it is a common framework in a variety of biologically active compounds. nih.govmdpi.com Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govnih.gov

Numerous studies have demonstrated the potential of the benzothiophene scaffold in the development of novel therapeutic agents. For example, 2,3-difunctionalized benzo[b]thiophene scaffolds have shown potent antiangiogenic properties. nih.gov Similarly, thiophene carboxamide scaffolds have been explored for their antiproliferative effects. mdpi.com Benzo[b]thiophene-2-carboxamide derivatives have also been identified as potent urotensin-II receptor antagonists. nih.gov

The this compound core provides a versatile starting point for the synthesis of a library of compounds with diverse biological activities. By modifying the cyano and sulfonamide groups, and by substituting the benzene ring of the benzothiophene nucleus, researchers can generate a wide array of derivatives for screening against various therapeutic targets. mdpi.comtsijournals.com

Applications in Material Science Research (e.g., organic semiconductors)

Thiophene-based compounds have garnered significant attention in materials science, particularly in the field of organic electronics, due to their excellent semiconducting properties, chemical stability, and versatility. unibo.it Fused thiophene systems, such as benzothieno[3,2-b]benzothiophene (BTBT), are known to be superior organic semiconductors, leading to organic field-effect transistors (OFETs) with high charge carrier mobilities. acs.org

The benzothiophene core of this compound provides a foundation for the development of novel organic semiconductor materials. The electronic properties of benzothiophene derivatives can be tuned by introducing electron-withdrawing or electron-donating groups. cmu.edu The cyano and sulfonamide groups in this compound are electron-withdrawing, which can influence the molecular orbitals and, consequently, the semiconducting properties of the material. cmu.edu While specific research on the material science applications of this compound is not yet available, the broader class of benzothiophene derivatives shows significant promise for use in organic electronic devices. mdpi.comresearchgate.net

Q & A

Q. What are the standard synthetic routes for 2-Cyanobenzo[b]thiophene-3-sulfonamide, and what key reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, including sulfonamide bond formation and functional group modifications. Key steps include:

  • Cyclocondensation of precursors (e.g., sulfonylacetic acid hydrazides) with electrophiles under acidic conditions.
  • Use of inert atmospheres (e.g., nitrogen) to prevent oxidation of reactive intermediates.
  • Purification via column chromatography to isolate the product with high purity . Optimizing yield requires precise control of temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF for solubility of intermediates) .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substituent positions and detect impurities (e.g., residual solvents). For example, aromatic protons in the benzo[b]thiophene ring appear as distinct doublets in the 7.0–8.0 ppm range .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) and detects isotopic patterns for halogenated derivatives .
  • Infrared (IR) Spectroscopy: Peaks near 1350 cm1^{-1} and 1150 cm1^{-1} confirm sulfonamide (S=O) stretching vibrations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when synthesizing this compound derivatives?

Contradictions in NMR data often arise from:

  • Dynamic exchange processes (e.g., hindered rotation of the sulfonamide group), which broaden peaks. Use variable-temperature NMR to observe coalescence effects.
  • Stereochemical impurities: Chiral HPLC or derivatization with chiral auxiliaries can separate enantiomers .
  • Paramagnetic impurities: Chelating agents (e.g., EDTA) during purification reduce metal-induced line broadening .

Q. What strategies are recommended for elucidating the structure-activity relationships (SAR) of this compound in anticancer research?

  • Systematic substitution: Replace the cyano group with bioisosteres (e.g., -CF3_3, -COOR) to assess impact on cytotoxicity.
  • Molecular docking: Use computational tools (e.g., AutoDock) to predict binding interactions with targets like tubulin or kinases. Compare results with experimental IC50_{50} values from MTT assays .
  • Pharmacokinetic profiling: Measure logP and solubility to optimize bioavailability. For example, introducing hydrophilic groups (e.g., -OH) improves aqueous solubility but may reduce membrane permeability .

Q. How should one statistically adjust for multiple comparisons when analyzing high-throughput screening data of sulfonamide derivatives?

  • False Discovery Rate (FDR) control: Apply the Benjamini-Hochberg procedure to adjust p-values, ensuring that the expected proportion of false positives remains below a threshold (e.g., 5%). This balances sensitivity and specificity in large datasets .
  • Replication studies: Validate hits in independent assays (e.g., dose-response curves) to minimize false positives from screening artifacts .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Flash chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate 8:2 to 6:4) to separate polar byproducts.
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity. Monitor purity via melting point analysis (expected range: 178–183°C for related sulfonamides) .

Q. How can researchers address low reproducibility in biological assays involving this compound?

  • Standardize assay conditions: Use identical cell passage numbers, serum batches, and incubation times.
  • Include internal controls: Reference compounds (e.g., paclitaxel for cytotoxicity assays) ensure assay validity across replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.